Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride

Description

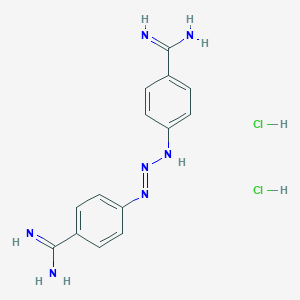

Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride (CAS: 31384-83-5), commonly known as diminazene dihydrochloride, is a diamidine compound with antiprotozoal activity. Its core structure consists of two benzamidine groups linked by a 1,3-triazene moiety (─N=N─NH─) . The dihydrochloride salt enhances solubility and stability, making it suitable for therapeutic use. Diminazene is primarily employed as a veterinary drug to treat trypanosomiasis (e.g., Trypanosoma brucei infections) and babesiosis .

Properties

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7.2ClH/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;;/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFXIVUZEWTIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-83-5 | |

| Record name | Diminazene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMINAZENE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V40X8767D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride, commonly known as diminazene aceturate, is a synthetic compound primarily utilized in veterinary medicine for the treatment of trypanosomiasis and other protozoal infections. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15N7·2HCl

- Molecular Weight : 354.2 g/mol

- IUPAC Name : this compound

The compound features two amidinophenyl groups connected by a triazene bridge, which is crucial for its biological activity against various protozoan parasites.

Diminazene aceturate exerts its pharmacological effects primarily through the following mechanisms:

- Inhibition of Glycolysis : It disrupts the glycolytic pathway in Trypanosoma species, leading to energy depletion and cell death.

- Interference with Nucleic Acid Synthesis : The compound has been shown to inhibit nucleic acid synthesis in protozoan parasites, further contributing to its antiparasitic effects.

Antiparasitic Activity

Diminazene is particularly effective against several species of Trypanosoma, including:

- Trypanosoma brucei (causative agent of African sleeping sickness)

- Trypanosoma congolense (causative agent of Nagana in livestock)

- Trypanosoma evansi (causing surra in animals)

The compound has also demonstrated efficacy against Babesia species responsible for bovine babesiosis.

Antibacterial Activity

Recent studies have indicated that diminazene may possess antibacterial properties. For instance:

- In vitro tests showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans.

- Its antibacterial mechanism may involve similar pathways as its antiparasitic action.

Case Study: Efficacy Against Trypanosomiasis

A systematic review highlighted the effectiveness of diminazene aceturate in treating trypanosomiasis in cattle. The study reported:

- A cure rate exceeding 90% in treated animals.

- Reduced incidence of drug resistance when used in combination with other antiparasitic agents .

Table: Summary of Biological Activities

Scientific Research Applications

Veterinary Medicine

Antiparasitic Agent

Diminazene Dihydrochloride is widely recognized for its effectiveness as an antiparasitic agent , particularly against protozoan infections such as Trypanosomiasis (also known as sleeping sickness in humans and Nagana in cattle). The compound has shown significant efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. It works by interfering with the metabolism of the parasites, leading to their death .

Dosage and Administration

The typical administration route for Diminazene is through intramuscular injection in livestock. The dosage varies based on the species and severity of the infection but generally ranges from 3.5 to 7 mg/kg body weight .

Agricultural Applications

Fungal Inhibition

Research indicates that derivatives of Diminazene exhibit fungal germination inhibition properties . This makes them potential candidates for use as fungicides in agriculture. The compound's ability to inhibit fungal growth can help protect crops from diseases caused by various fungal pathogens .

Chemical Synthesis and Research

Synthesis of Triazine Derivatives

Diminazene serves as a precursor in the synthesis of various triazine derivatives, which are important in medicinal chemistry. The synthesis processes often involve reactions with chloromethyleneiminium salts and other reagents under controlled conditions to produce diverse triazine compounds . These derivatives can have varied applications ranging from pharmaceuticals to agrochemicals.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Diminazene Aceturate (CAS: 908-54-3)

- Structure : Diminazene complexed with N-acetylglycine (2:1 ratio) .

- Key Differences :

- Pharmacology: Both forms exhibit similar trypanocidal efficacy, with aceturate showing marginally lower renal toxicity in preclinical models .

2.1.2 Pentamidine Isethionate (CAS: 140-64-7)

- Structure : Two benzamidine groups connected by a pentyloxy (─O─(CH₂)₅─O─) linker, complexed with isethionate counterions .

- Key Differences: Linker: The flexible pentyloxy chain (vs. rigid triazene in diminazene) enhances DNA minor groove binding, broadening antimicrobial activity . Targets: Effective against Pneumocystis jirovecii pneumonia and leishmaniasis, unlike diminazene’s narrower protozoal spectrum .

- Pharmacology : Pentamidine has higher cytotoxicity (e.g., pancreatic β-cell damage) due to prolonged tissue retention .

2.1.3 Propamidine (CAS: 104-32-5)

- Structure : Two benzamidine groups linked by a propane-1,3-dioxy (─O─(CH₂)₃─O─) chain.

- Key Differences :

Functional Analogues

2.2.1 Benzamidine Hydrochloride (CAS: 1670-14-0)

- Key Differences: Activity: Inhibits serine proteases (e.g., trypsin) but lacks antiparasitic efficacy due to monovalent binding .

2.2.2 4,4'-[1,4-Butanediylbis(oxy)]bisbenzamidine (CAS: 121324-49-0)

- Structure : Butyloxy (─O─(CH₂)₄─O─) linker between benzamidine groups .

- Key Differences: Pharmacokinetics: Longer linker reduces metabolic stability compared to diminazene’s triazene . Efficacy: Limited antiprotozoal activity; primarily experimental .

Comparative Data Tables

Table 1: Physicochemical Properties

Table 2: Pharmacological Profiles

Research Findings

- Diminazene vs. Pentamidine : While both target kinetoplastid parasites, pentamidine’s broader spectrum is offset by higher toxicity. Diminazene’s triazene linker enables selective DNA intercalation, reducing off-target effects .

- Salt Forms : Aceturate and dihydrochloride salts exhibit comparable efficacy, but the choice depends on formulation requirements (e.g., pH stability, solubility) .

- Resistance: Mutations in T.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as coupling aromatic amidines via triazene linkages. A validated method includes the use of LiBun, 2,6-dimethylaniline, and benzonitrile in a one-pot reaction, followed by controlled hydrolysis and crystallization . Key factors affecting yield and purity include:

- Stoichiometry : Precise molar ratios of reactants (e.g., LiBun to amine) to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

- Temperature : Optimal ranges (e.g., 0–25°C) prevent decomposition of intermediates.

- Crystallization : Use of isopropanol/water mixtures improves crystal purity by removing unreacted precursors .

Q. What analytical techniques are most effective for structural characterization?

A combination of techniques ensures accurate characterization:

- X-ray crystallography : Resolves bond lengths (e.g., N–C bonds at 1.288–1.354 Å) and dihedral angles (e.g., 54–86° between aromatic rings) .

- NMR spectroscopy : Confirms proton environments (e.g., amidine NH2 signals at δ 6.5–7.5 ppm).

- Mass spectrometry : Validates molecular weight (exact mass: 385.94 g/mol) .

- Elemental analysis : Verifies chloride content in the dihydrochloride form .

Q. How are physicochemical properties (e.g., solubility, melting point) determined for formulation in biological assays?

- Melting point : Determined via differential scanning calorimetry (DSC), reported as 245.5°C in isopropanol/water .

- Solubility : Tested in solvents like DMSO (for in vitro assays) or saline (for in vivo studies). Poor aqueous solubility may require co-solvents (e.g., PEG-400) .

- Hydrogen-bonding capacity : Calculated topological polar surface area (122 Ų) predicts membrane permeability .

Advanced Questions

Q. How can crystal structure data inform intermolecular interactions and stability?

X-ray studies reveal:

- Hydrogen-bonding networks : N–H⋯N and N–H⋯O bonds form 1D chains along the a-axis, stabilizing the lattice .

- Conformational flexibility : Rotatable bonds (e.g., 10 in the parent structure) allow adaptability in binding biological targets .

- Solvent interactions : THF molecules participate in hydrogen bonds, influencing crystal packing and stability .

Q. What computational methods are used to predict DNA-binding efficacy?

- Molecular docking : AutoDock or Schrödinger Suite evaluates binding energies (e.g., −8.11 kcal/mol for derivatives) to B-DNA grooves .

- MD simulations : Assess dynamic stability of ligand-DNA complexes over 100+ ns trajectories.

- QSAR modeling : Correlates substituent effects (e.g., bromine or methoxy groups) with trypanocidal activity .

Q. How can structural derivatives be designed to enhance biological activity?

Strategies include:

- Linker modification : Replacing the triazene bridge with alkyloxy chains (e.g., 1,5-pentanediyl) to optimize DNA minor-groove fit .

- Substituent addition : Introducing halogen atoms (e.g., 3,5-dibromo) enhances hydrophobic interactions and nuclease resistance .

- Salt form optimization : Switching to isethionate salts improves aqueous solubility for intravenous administration .

Q. How do contradictory data across studies inform experimental redesign?

Discrepancies in reported bioactivity may arise from:

- Crystallographic variations : Differences in solvent inclusion (e.g., THF vs. water) alter hydrogen-bonding patterns .

- Assay conditions : Varying pH or ionic strength affects ligand-DNA binding kinetics .

- Purity thresholds : HPLC thresholds <98% purity (per USP guidelines) reduce false positives in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.